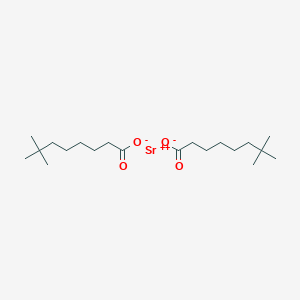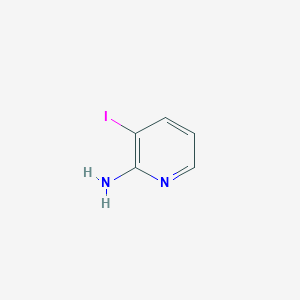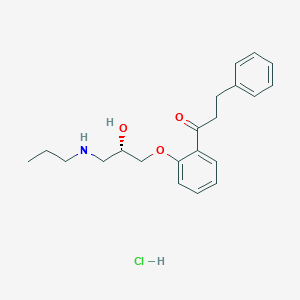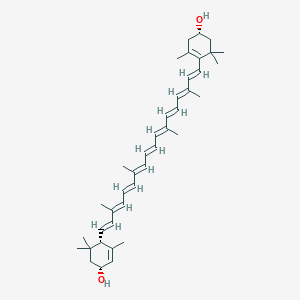
Strontium bis(7,7-dimethyloctanoate)
Overview
Description
Strontium bis(7,7-dimethyloctanoate) is a compound of strontium and a fatty acid, 7,7-dimethyloctanoic acid, which is a medium-length saturated fatty acid. It is a colorless, odorless, and tasteless solid with a melting point of approximately 45°C. Strontium bis(7,7-dimethyloctanoate) has a variety of applications in scientific research, including in the synthesis of nanomaterials, in the synthesis of polymers, and in the study of the effects of strontium on the human body.
Scientific Research Applications
Biomedical Applications
Strontium-based nanoparticles have been used in various biomedical applications. They have been found to significantly enhance the mechanical and biological response properties of metallic-based nanomaterials . They are utilized in chemosensors, electronics, medication delivery, cancer treatment, bone engineering, environmental management, bioimaging, and drug delivery .
Bone Regeneration
Strontium-based nanoparticles have shown potential in the field of bone regeneration. They have been found to stimulate calcium signaling, which is crucial for bone growth .
Effective Immunotherapy
Strontium-based nanoparticles can elicit a prolonged immune response, making them good immunotherapeutic agents .
Management of Bacterial Infections
Strontium-conjugated nanomaterials exhibit antimicrobial ability, making them effective in managing bacterial infections .
Medicine Delivery
Strontium-based nanoparticles are used in targeted drug delivery systems. They can control the release of drugs, improving the effectiveness of the treatment .
Dentistry
In the field of dentistry, strontium-based nanoparticles have gained interest due to their similar properties with calcium .
Supercapacitor Electrodes
Strontium-doped versions of metallic nanoparticles exhibit better supercapacitor electrode performance compared to bare metallic nanoparticles .
Environmental Management
Strontium-based nanoparticles are efficient in the removal of toxic contaminants from industrial wastewater .
properties
IUPAC Name |
strontium;7,7-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.Sr/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQXYUPPOWGAIS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598337 | |
| Record name | Strontium bis(7,7-dimethyloctanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106705-37-7 | |
| Record name | Strontium bis(7,7-dimethyloctanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)






![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)




